molecular formula C11H12BrNO B8428226 3-(3-Bromo-4-methoxy-5-methylphenyl)propanenitrile

3-(3-Bromo-4-methoxy-5-methylphenyl)propanenitrile

Cat. No. B8428226
M. Wt: 254.12 g/mol
InChI Key: MJWXENIIFNOUCF-UHFFFAOYSA-N
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Patent
US08076325B2

Procedure details

62.8 g (358.4 mmol) of 3-(4-methoxy-5-methylphenyl)propanenitrile are dissolved in 390 mL of acetic acid. There are then added, all at once, 58.8 g (716.8 mmol/2 eq.) of sodium acetate and then, dropwise, 20.2 mL (394.2 mmol/1.1 eq.) of bromine, and stirring is carried out at ambient temperature overnight. The reaction mixture is then poured into 2 liters of water, and the aqueous phase is extracted 3 times with 500 mL of dichloromethane. The combined organic phases are washed successively with 500 mL of water, 500 mL of saturated aqueous sodium hydrogen carbonate solution and 500 mL of water, and are dried over magnesium sulphate. After concentration, the expected product is collected.
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
58.8 g
Type
reactant
Reaction Step Two
Quantity
20.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH2:10][CH2:11][C:12]#[N:13])=[CH:5][CH:4]=1.C([O-])(=O)C.[Na+].[Br:19]Br.O>C(O)(=O)C>[Br:19][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][C:12]#[N:13])[CH:7]=[C:8]([CH3:9])[C:3]=1[O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
62.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1C)CCC#N
Name
Quantity
390 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
58.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
20.2 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There are then added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted 3 times with 500 mL of dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed successively with 500 mL of water, 500 mL of saturated aqueous sodium hydrogen carbonate solution and 500 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the expected product is collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C=C(C=C(C1OC)C)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.